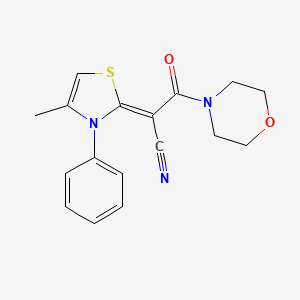
(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- (2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile is involved in the synthesis of various complex organic compounds. For example, it participates in domino reactions for creating N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and thiazolyl morpholine derivatives (Fathalla, Pazdera, & Marek, 2002). Similarly, one-pot domino synthesis techniques use this compound for generating heteroaryl-phenylquinazolines with oxathiol-ylidene amine and thiazole groups (Fathalla, Marek, & Pazdera, 2008).
Reactivity and QSAR Analysis
- The compound has been subject to QSAR (Quantitative Structure-Activity Relationship) analysis to study its potential as an antioxidant. Derivatives of this compound showed correlation between antioxidant activity and various molecular descriptors, suggesting potential for design of new antioxidants (Drapak et al., 2019).
Molecular Structure Studies
- In-depth studies of its molecular structure have been conducted. For instance, its role in the formation of various heterocyclic derivatives, like thiophene and 1,3-oxathiole, has been explored (Dawood, Farag, & Abdel‐Aziz, 2007).
Application in Drug Synthesis
- It's used in the synthesis of compounds with potential antimicrobial activity. This includes the creation of triazole derivatives containing morpholine moiety, which have been evaluated for their antimicrobial properties (Sahin et al., 2012). Moreover, its derivatives have been studied for their activity against HIV-1 reverse transcriptase (Meleddu et al., 2016).
Photochemical Studies
- Research has been conducted on its utility in the synthesis of hybrid dyes, focusing on their photophysical properties and potential applications in various fields like luminescence (Shreykar, Jadhav, & Sekar, 2017).
Catalysis and Reaction Studies
- Studies have also examined its role in catalyzed reactions, particularly in the synthesis of cyclic S,N-acetals of α-oxo ketene (Bogdanowicz-Szwed, Kozicka, & Lipowska, 1989). Additionally, its reactivity with various electrophiles and nucleophiles has been a subject of study (Fathalla, Pazdera, & Čajan, 2002).
Corrosion Inhibition
- There's research exploring its derivatives as corrosion inhibitors, demonstrating its potential in materials science, especially in protecting metal surfaces in acidic environments (El-Lateef et al., 2021).
properties
IUPAC Name |
(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-13-12-23-17(20(13)14-5-3-2-4-6-14)15(11-18)16(21)19-7-9-22-10-8-19/h2-6,12H,7-10H2,1H3/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYDWHPONYEFOD-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C(C#N)C(=O)N2CCOCC2)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=C(/C#N)\C(=O)N2CCOCC2)/N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

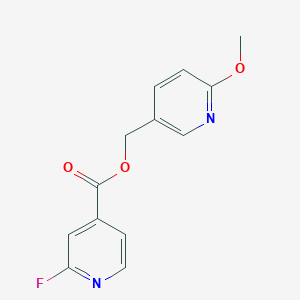
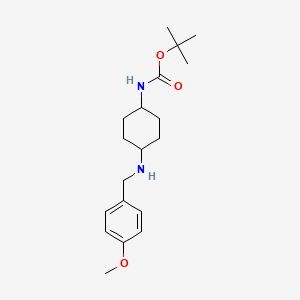
![3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603553.png)

![1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2603556.png)
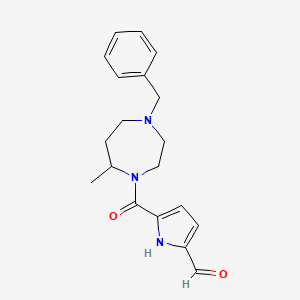

![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2603563.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2603567.png)

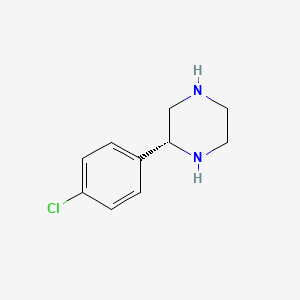
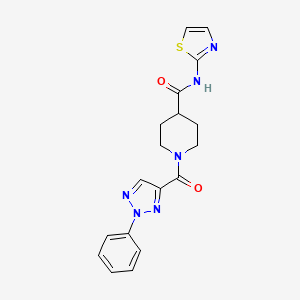
![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)